6-苯基-1H-吲哚

描述

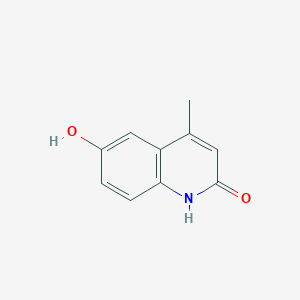

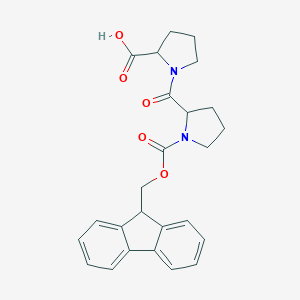

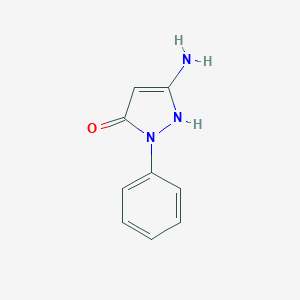

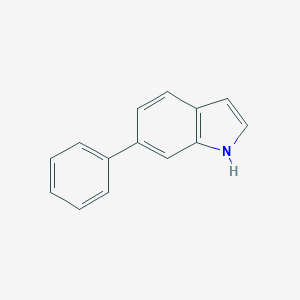

6-Phenyl-1H-indole is a derivative of the indole compound, which is a structure of interest due to its presence in many biologically active molecules. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The phenyl group attached at the 6-position of the indole ring can influence the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of indole derivatives, such as 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, has been achieved using a clayzic catalyst in an eco-friendly one-pot reaction. This method involves the reaction of various substituted acetophenones with phenylhydrazine, resulting in the formation of the desired indole compounds with better yields . Although the paper provided does not directly discuss the synthesis of 6-phenyl-1H-indole, the methodology for synthesizing substituted phenyl-1H-indoles could potentially be applied to the synthesis of 6-phenyl-1H-indole by choosing the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by spectroscopic methods such as FT-IR, NMR, UV-Vis, and mass spectral analyses. These techniques allow for the confirmation of the indole core structure as well as the identification of substituents on the phenyl ring . The presence of a phenyl group at the 6-position is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For instance, 6-(difluoromethyl)indole, a related compound, has been shown to undergo slow and spontaneous hydrolysis to produce 6-formylindole. The rate of hydrolysis is pH-independent within a certain range but increases significantly above pH 10.5 due to the high reactivity of the anionic form of the indole . This behavior suggests that substitutions at the indole 6-position can significantly alter the chemical reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents on the phenyl ring can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds has shown that certain substitutions can confer anti-inflammatory, antioxidant, and antimicrobial activities . The specific properties of 6-phenyl-1H-indole would need to be determined experimentally, but it can be inferred that the phenyl substitution would play a role in its chemical behavior and interaction with biological systems.

科学研究应用

溶解度和热力学

- 像2-苯基-1H-吲哚这样的6-苯基-1H-吲哚衍生物是有机合成中至关重要的化学中间体。这类化合物在各种溶剂中的溶解度已经被彻底测量和分析。溶解度数据与热力学模型相关联,以了解混合过程及其自发性。这些信息对于在不同工业和研究领域的合成和配方应用是至关重要(Liu et al., 2020)。

结构分析

- 已经详细研究了某些衍生物的晶体结构和分子几何结构,例如3-(6-甲氧基苯并噻唑-2-基二氮基)-1-甲基-2-苯基-1H-吲哚。了解这些分子的结构方面对于它们在设计和合成具有所需性质的新材料中的应用至关重要(Hökelek等,2007)。

光学和生物应用

- 基于吲哚的衍生物由于其生物学、工业和光学性质而展示出广泛的应用。已经合成和表征了新型吲哚基亚胺和胺的结构性质。它们的稳定性和相互作用,如氢键和非共价相互作用,已经通过各种分析方法进行了彻底研究,包括密度泛函理论(DFT)、时域密度泛函理论(TD-DFT)和QTAIM分析。这些化合物在从药用到光学材料等各种应用中具有潜力(Tariq et al., 2020)。

杀菌剂开发

- 像2-芳基吲哚这样的6-苯基-1H-吲哚衍生物已经被研究其杀真菌活性。这些化合物已经表现出对各种真菌物种的显著活性,使它们成为开发新杀菌剂的潜在候选物。它们的合成、生物评价和作用机制是活跃研究领域(Huo et al., 2022)。

药理学和生物学性质

- 6-苯基-1H-吲哚衍生物以其广泛的生物活性而闻名。像2-(2'/3'/4'/6'-取代苯基)-1H-吲哚这样的化合物已经被合成并筛选其抗炎、抗氧化和抗微生物活性。它们在这些应用中的功效使它们在制药和医药研究中具有价值(Sravanthi et al., 2015)。

未来方向

Indole derivatives, including 6-phenyl-1H-indole, have been extensively explored for their potential therapeutic applications . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents . Furthermore, the success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

属性

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。